molecular formula C7H6N2OS B13098543 6-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

6-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B13098543
M. Wt: 166.20 g/mol
InChI Key: YYTZKUOZMOHANN-UHFFFAOYSA-N
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Description

6-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the thiazolopyrimidine family, which is known for its diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . For instance, the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ is a well-documented method .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively detailed in the literature, the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiazolopyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind effectively to enzymes and receptors, inhibiting their activity. For example, it can act as an antagonist to 5-HT2A receptors, which are involved in various neurological processes . Additionally, its ability to inhibit bacterial enzymes makes it a potent antibacterial agent .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

6-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C7H6N2OS/c1-5-4-8-7-9(6(5)10)2-3-11-7/h2-4H,1H3

InChI Key

YYTZKUOZMOHANN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N(C1=O)C=CS2

Origin of Product

United States

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